molecular formula C17H21N3O2S B4527185 1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone

1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone

Cat. No.: B4527185
M. Wt: 331.4 g/mol
InChI Key: KATPURLYTWCAFQ-UHFFFAOYSA-N
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Description

1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13544809 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound belongs to a class of chemicals that are often used as intermediates in the synthesis of more complex molecules. For instance, similar structures have been utilized in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

  • Heterocyclic Compound Synthesis : Compounds with pyrazolo[4,3-c]pyridin moieties, akin to the one , have been employed in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including antiviral, antimicrobial, and anti-inflammatory activities. For example, Attaby et al. (2006) synthesized heterocyclic compounds with potential antiviral activity starting from pyrazolopyridin derivatives (Attaby, Elghandour, Ali, & Ibrahem, 2006).

  • Antimicrobial Activity : Abdelriheem, Zaki, & Abdelhamid (2017) explored the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives, showcasing the antimicrobial potential of such structures. These findings suggest that derivatives of the compound could have applications in developing new antimicrobial agents (Abdelriheem, Zaki, & Abdelhamid, 2017).

  • Organic Synthesis Techniques : The chemical structure of interest may be utilized in novel organic synthesis methods. For instance, Almansa et al. (2008) demonstrated a versatile three-component coupling for the synthesis of pyrazolopyridines, indicating the potential for this compound to be used in complex synthetic routes (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).

Properties

IUPAC Name

2-(5-acetylthiophen-3-yl)-1-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-10(2)17-13-8-20(5-4-14(13)18-19-17)16(22)7-12-6-15(11(3)21)23-9-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATPURLYTWCAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC2=C1CN(CC2)C(=O)CC3=CSC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone
Reactant of Route 3
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone
Reactant of Route 4
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone
Reactant of Route 6
1-{4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-2-thienyl}ethanone

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